1-Hexene, 6,6-dimethoxy- 1-Hexene, 6,6-dimethoxy-
Brand Name: Vulcanchem
CAS No.: 28995-69-9
VCID: VC7965182
InChI: InChI=1S/C8H16O2/c1-4-5-6-7-8(9-2)10-3/h4,8H,1,5-7H2,2-3H3
SMILES: COC(CCCC=C)OC
Molecular Formula: C8H16O2
Molecular Weight: 144.21 g/mol

1-Hexene, 6,6-dimethoxy-

CAS No.: 28995-69-9

Cat. No.: VC7965182

Molecular Formula: C8H16O2

Molecular Weight: 144.21 g/mol

* For research use only. Not for human or veterinary use.

1-Hexene, 6,6-dimethoxy- - 28995-69-9

Specification

CAS No. 28995-69-9
Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
IUPAC Name 6,6-dimethoxyhex-1-ene
Standard InChI InChI=1S/C8H16O2/c1-4-5-6-7-8(9-2)10-3/h4,8H,1,5-7H2,2-3H3
Standard InChI Key ZBLRYGOHEXQWFT-UHFFFAOYSA-N
SMILES COC(CCCC=C)OC
Canonical SMILES COC(CCCC=C)OC

Introduction

Identification and Nomenclature

Chemical Identity

6,6-Dimethoxy-2,5,5-trimethylhex-2-ene is an aliphatic ether-acetal derivative characterized by a hexene backbone substituted with methoxy and methyl groups. Key identifiers include:

PropertyValueSource
CAS Registry Number67674-46-8
IUPAC Name6,6-Dimethoxy-2,5,5-trimethylhex-2-ene
Molecular FormulaC11H22O2\text{C}_{11}\text{H}_{22}\text{O}_{2}
Molecular Weight186.29 g/mol
SynonymsAmarocite, Methyl pamplemousse, 1,1-Dimethoxy-2,2,5-trimethylhex-4-ene

Structural Features

The compound features:

  • A central hex-2-ene backbone with a double bond at position 2.

  • Two methoxy (-OCH3_3) groups at position 6.

  • Three methyl (-CH3_3) groups at positions 2, 5, and 5.

The structure is confirmed via 1H^1\text{H} NMR and mass spectrometry, with an InChIKey of RDHNTAXPFZIMDN-UHFFFAOYSA-N .

Physicochemical Properties

Physical State and Stability

6,6-Dimethoxy-2,5,5-trimethylhex-2-ene is a colorless liquid at room temperature with mild, pleasant odor characteristics. Key properties include:

PropertyValueSource
Boiling PointNot explicitly reported; GC retention index: 1166.6 (HP-5MS column)
Density~0.89 g/cm3^3 (estimated)
SolubilityInsoluble in water; miscible with organic solvents (e.g., ethanol, diethyl ether)
Flash Point>100°C (non-flammable)

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 1100–1250 cm1^{-1} (C-O stretching) and 1650 cm1^{-1} (C=C stretching) .

  • 1H^1\text{H} NMR: Peaks at δ 1.2–1.4 ppm (methyl groups), δ 3.3 ppm (methoxy protons), and δ 5.3 ppm (alkene protons) .

Synthesis and Production

Industrial Synthesis

While detailed synthetic routes are proprietary, acetalization reactions involving:

  • Precursor: 2,5,5-Trimethylhex-2-en-6-ol.

  • Reagent: Methylating agents (e.g., dimethyl sulfate) in acidic conditions.

  • Catalyst: Silica-based materials (e.g., MCM-41) to enhance selectivity .

Optimization Strategies

  • Temperature: Reactions typically proceed at 150–200°C to maximize yield .

  • Solvent: Methanol or ethanol improves reaction homogeneity .

Applications

Fragrance Industry

The compound is a key ingredient in perfumes and cosmetics, imparting fresh, citrus-like notes. It is marketed under trade names such as Amarocite and Methyl pamplemousse .

Flavor Enhancers

Used in food additives to replicate grapefruit peel aromas, with a sensory threshold of 0.14 ppm .

EndpointOutcomeSource
GenotoxicityNegative (Ames test, micronucleus assay)
Reproductive ToxicityNOAEL: 1102 mg/kg/day (rat)
Skin SensitizationNo concerns at current use levels
Environmental ImpactPEC/PNEC <1 (low risk)

Exposure Limits

  • Occupational: ACGIH TLV: 30 ppm (time-weighted average) .

Analytical Methods

Gas Chromatography (GC)

  • Column: HP-5MS (30 m × 0.25 mm × 0.25 μm).

  • Conditions: 60°C (1 min) → 5°C/min → 210°C → 10°C/min → 280°C (15 min).

  • Retention Index: 1166.6 .

Mass Spectrometry (MS)

  • Major Fragments: m/z 186 (M+^+), 143, 99, 71 .

Recent Research and Developments

Catalytic Studies

MCM-41 catalysts enriched with silanol groups improve acetalization efficiency, achieving yields >90% in dicarbamate synthesis .

Regulatory Updates

The 2023 RIFM assessment reaffirms safety for use in fragrances, aligning with EU and North American regulations .

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